molecular formula C18H18N4O3 B13891353 N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide

N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide

Cat. No.: B13891353
M. Wt: 338.4 g/mol
InChI Key: VYDHNVNGKIOQFA-UHFFFAOYSA-N
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Description

N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of anhydrous solvents and controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The compound binds to the active sites of enzymes, blocking their activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C18H18N4O3/c1-11(23)21-12-4-6-13(7-5-12)22-18-14-8-16(24-2)17(25-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,21,23)(H,19,20,22)

InChI Key

VYDHNVNGKIOQFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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